Di-tert-butyl maleate (CAS: 18305-60-7): A Comprehensive Technical Guide
Di-tert-butyl maleate (CAS: 18305-60-7): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Di-tert-butyl maleate (CAS: 18305-60-7), a versatile organic compound with significant applications in organic synthesis and materials science. This document covers its chemical and physical properties, detailed synthesis and purification protocols, reactivity profile, and key applications, particularly its role as a precursor in the synthesis of bioactive molecules and as a monomer in polymerization reactions. Special emphasis is placed on its involvement in the synthesis of squalene synthase inhibitors, a critical area in drug development.
Chemical and Physical Properties
Di-tert-butyl maleate is the diester of maleic acid and tert-butanol. The sterically hindered tert-butyl groups confer unique properties to the molecule, such as enhanced stability against premature hydrolysis.[1]
Table 1: Physical and Chemical Properties of Di-tert-butyl maleate
| Property | Value | Reference(s) |
| CAS Number | 18305-60-7 | [2] |
| Molecular Formula | C₁₂H₂₀O₄ | [2] |
| Molecular Weight | 228.28 g/mol | [1] |
| Appearance | Colorless oily liquid | [1] |
| Melting Point | 64-65 °C | [3] |
| Boiling Point | 273.2 ± 13.0 °C (Predicted) | [3] |
| Density | 1.004 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in common organic solvents like chloroform and slightly soluble in methanol. Insoluble in water. | [1][4] |
Table 2: Spectroscopic Data of Di-tert-butyl maleate
| Spectrum Type | Key Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ ~1.5 (s, 18H, C(CH₃)₃), δ ~6.0 (s, 2H, CH=CH) |
| ¹³C NMR | Data not explicitly found in searches, but expected peaks would correspond to the tert-butyl carbons, the ester carbonyl carbons, and the vinylic carbons. |
| IR (Neat) | Peaks corresponding to C=O stretching of the ester, C=C stretching of the alkene, and C-H stretching of the alkyl groups. |
| Mass Spec (EI) | Key fragments would likely correspond to the loss of tert-butyl groups and other characteristic fragmentations. |
Synthesis and Purification
Synthesis Protocol: Esterification of Maleic Anhydride
A common method for the synthesis of Di-tert-butyl maleate involves the acid-catalyzed esterification of maleic anhydride with isobutylene.[3]
Experimental Protocol:
-
Reaction Setup: To a 200 mL four-necked flask equipped with a stirrer, add maleic anhydride (13.7 g, 140 mmol), toluene (10 mL), diisopropyl ether (30 mL), water (2.78 mL), and p-toluenesulfonic acid monohydrate.[3]
-
Reaction Execution: Stir the mixture at 30 °C.[3] While maintaining this temperature, pass isobutylene gas into the reaction system for 4 hours.[3]
-
Work-up: After the reaction is complete, expel the unreacted isobutene.[3] Wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate (3 x 50 mL) and saturated brine (50 mL).[3]
-
Isolation: Dry the organic phase with anhydrous magnesium sulfate.[3] Remove the solvent by distillation under reduced pressure to yield Di-tert-butyl maleate.[3] A typical yield for this process is around 73%.[3]
Caption: Synthesis workflow for Di-tert-butyl maleate.
Purification Methods
For applications requiring high purity, further purification may be necessary.
-
Vacuum Distillation: This is an effective method for removing volatile impurities.[3]
-
Activated Carbon Treatment: To remove colored impurities, the product can be dissolved in a suitable solvent (e.g., ethanol) and treated with activated carbon.[3]
-
Chromatography: For achieving purities greater than 99.5%, column chromatography using silica gel (normal-phase) or C18 (reverse-phase) can be employed.[3]
Reactivity and Applications
Di-tert-butyl maleate's reactivity is primarily centered around its electron-deficient carbon-carbon double bond, making it a good Michael acceptor and dienophile.
Michael Addition Reactions
General Experimental Protocol (Aza-Michael Addition):
-
In a round-bottom flask, dissolve Di-tert-butyl maleate (1.0 equivalent) in a suitable solvent.
-
Add the amine nucleophile (1.0-1.2 equivalents) dropwise at room temperature. The reaction can be exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress using TLC or NMR.
-
Upon completion, the product can be isolated by removing the solvent and purified by chromatography if necessary.
Caption: General scheme of a Michael addition reaction.
Diels-Alder Reactions
As a dienophile, Di-tert-butyl maleate can react with conjugated dienes to form cyclohexene derivatives in a [4+2] cycloaddition reaction. This is a powerful tool for the synthesis of six-membered rings. Again, specific protocols for the tert-butyl ester are not prevalent, but general methods for maleate esters are applicable.
General Experimental Protocol:
-
In a flame-dried round-bottom flask, dissolve Di-tert-butyl maleate (1.0 equivalent) and the diene (e.g., cyclopentadiene, 1.1 equivalents) in a suitable solvent like ethyl acetate.
-
The reaction is often exothermic and can proceed at room temperature. Stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure to obtain the adduct, which can be further purified by recrystallization or chromatography.
Applications in Polymer Chemistry
Di-tert-butyl maleate is utilized as a comonomer in polymerization reactions, particularly in the formation of vinyl and acrylic emulsions for paints and adhesives.[5][6] Its incorporation into the polymer backbone can enhance flexibility, water resistance, and adhesion of the resulting material.[1] The bulky tert-butyl groups can also improve the stability of the polymer.[5]
Role in Drug Development: Squalene Synthase Inhibition
Di-tert-butyl maleate is a key reactant in the synthesis of J-104,118, a potent inhibitor of squalene synthase.[3] Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step towards sterol formation.[4][6] By inhibiting this enzyme, the production of cholesterol can be reduced, making squalene synthase inhibitors a target for the development of antihyperlipidemic drugs.[7]
The squalene synthase pathway is a part of the larger mevalonate pathway.
Caption: Inhibition of the Squalene Synthase pathway.
Safety and Handling
Di-tert-butyl maleate should be handled with appropriate safety precautions in a laboratory setting.
-
General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[8]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[8] For operations that may generate dust or aerosols, a respirator may be necessary.[3]
-
Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires.[3]
-
Disposal: Dispose of in accordance with local regulations. The material can be incinerated in a chemical incinerator.[8]
Analytical Methods
The purity and identity of Di-tert-butyl maleate can be confirmed using various analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for assessing the purity of volatile compounds like Di-tert-butyl maleate and identifying any impurities.[9]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is suitable for purity determination, especially for non-volatile impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.
-
Infrared (IR) Spectroscopy: Confirms the presence of functional groups.
Table 3: Analytical Methods for Di-tert-butyl maleate
| Technique | Purpose | Typical Conditions |
| GC-MS | Purity assessment and impurity identification | A suitable GC column (e.g., capillary column) with a mass spectrometer detector. |
| HPLC | Purity determination | Reverse-phase C18 column with a mobile phase such as acetonitrile/water and UV detection. |
| ¹H and ¹³C NMR | Structural elucidation and confirmation | Typically run in deuterated chloroform (CDCl₃). |
| IR Spectroscopy | Functional group identification | Can be run neat as a liquid film. |
Conclusion
Di-tert-butyl maleate is a valuable and versatile chemical intermediate with established applications in both materials science and organic synthesis. Its unique stability and reactivity make it a useful building block for a variety of chemical transformations. For researchers and professionals in drug development, its role as a precursor to potent enzyme inhibitors like J-104,118 highlights its significance in the creation of novel therapeutic agents. This guide provides a solid foundation of its properties, synthesis, and applications to aid in its effective utilization in research and development.
References
- 1. Di-tert-butyl malonate | C11H20O4 | CID 68324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. capotchem.com [capotchem.com]
- 4. Squalene synthase: structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
